molecular formula C6H10 B3058855 3-Methyl-1-pentyne CAS No. 922-59-8

3-Methyl-1-pentyne

Cat. No.: B3058855
CAS No.: 922-59-8
M. Wt: 82.14 g/mol
InChI Key: PLHJCCHSCFNKCC-UHFFFAOYSA-N
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Description

3-Methyl-1-pentyne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its molecular formula is C₆H₁₀, and it is also known as 3-methyl-1-pentin. This compound is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.

Mechanism of Action

Safety and Hazards

3-Methyl-1-pentyne is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

The future directions of 3-Methyl-1-pentyne research could involve exploring its potential applications in industrial and academic settings. It can serve as a precursor for various other organic compounds, ranging from simple alkenes and alkanes to more complex molecules such as pharmaceuticals and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1-pentyne can be synthesized through several methods. One common method involves the dehydrohalogenation of vicinal dihalides. This process uses a strong base, such as sodium amide (NaNH₂), to remove hydrogen halides from the dihalide, resulting in the formation of the alkyne .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic dehydrogenation of alkanes. This method involves the use of metal catalysts, such as palladium or platinum, to facilitate the removal of hydrogen atoms from the alkane, forming the desired alkyne .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-pentyne undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Bromine (Br₂) or chlorine (Cl₂) in the presence of a solvent like carbon tetrachloride (CCl₄).

    Hydrogenation: Hydrogen gas (H₂) with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

Major Products Formed

    Dihaloalkanes: Formed from halogenation reactions.

    Alkanes: Resulting from hydrogenation.

    Carboxylic Acids: Produced through oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Pentyne: Another alkyne with a similar structure but without the methyl group.

    3-Methyl-1-butyne: A shorter alkyne with a similar branching pattern.

    1-Hexyne: A straight-chain alkyne with one more carbon atom.

Uniqueness

3-Methyl-1-pentyne is unique due to its specific branching and the position of the triple bond, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and industrial applications .

Properties

IUPAC Name

3-methylpent-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-4-6(3)5-2/h1,6H,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHJCCHSCFNKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

82.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922-59-8
Record name 3-Methyl-1-pentyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1-pentyne
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-METHYL-1-PENTYNE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33DA288VLR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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